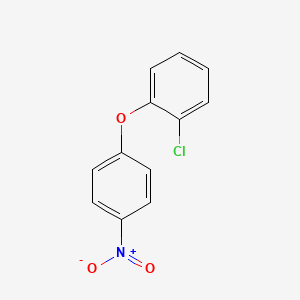

1-Chloro-2-(4-nitrophenoxy)benzene

Descripción

Propiedades

IUPAC Name |

1-chloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXPWHHZVCKCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175066 | |

| Record name | Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-61-4 | |

| Record name | 1-Chloro-2-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2091-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, o-chlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-(4-nitrophenoxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(4-nitrophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"1-Chloro-2-(4-nitrophenoxy)benzene" chemical properties

CAS Registry Number: 2091-61-4

Synonyms: 2-Chloro-4'-nitrodiphenyl ether; 2-Chlorophenyl 4-nitrophenyl ether

Molecular Formula:

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene is a specialized halogenated diphenyl ether serving as a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds.[2][3] Its structural uniqueness lies in the orthogonality of its functional groups: the ortho-chlorine provides steric influence and lipophilicity, while the para-nitro group acts as a reactive handle for reduction to anilines, enabling further derivatization into ureas, amides, or heterocycles.[3] This guide details the optimized synthesis, chemical reactivity, and handling protocols for this compound, focusing on high-purity isolation and downstream utility.

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of two benzene rings linked by an ether oxygen.[2][3] Ring A features a chlorine atom at the ortho (2-) position, introducing significant steric bulk that affects the conformation of the ether linkage.[2][3] Ring B contains a nitro group at the para (4-) position, which strongly withdraws electrons, activating the ring for nucleophilic attack during synthesis and serving as the primary site for chemical modification.[2][3]

Physiochemical Profile

| Property | Value/Description |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 76–78 °C (Typical for this class) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Electronic Character | Electron-deficient Ring B (Nitro-activated); Electron-rich Ring A (Ether-donating) |

| Key Spectroscopic Signature | IR: ~1350 & 1530 |

Synthetic Pathways & Mechanistic Insight[2][3]

The most robust synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene utilizes a Nucleophilic Aromatic Substitution (

The Strategy

The reaction involves the coupling of 2-chlorophenol (nucleophile) with 1-fluoro-4-nitrobenzene (electrophile).[2][3] While 1-chloro-4-nitrobenzene can be used, the fluoro-derivative is preferred for laboratory scale due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate.[2][3]

Mechanism:

-

Deprotonation: A base (

) deprotonates 2-chlorophenol to form the phenoxide anion.[2][3] -

Addition: The phenoxide attacks the ipso-carbon of the nitrobenzene, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.[2][3]

-

Elimination: The halide leaving group is ejected, restoring aromaticity and yielding the ether.[2][3]

Synthesis Workflow Diagram

Figure 1: Step-wise mechanistic flow for the

Reactivity Profile: Functionalization

The primary utility of this intermediate lies in the chemoselective reduction of the nitro group.[2][3][4] The chlorine atom on the other ring is relatively stable under standard reduction conditions, allowing for the specific generation of 4-(2-chlorophenoxy)aniline .[2][3]

Reduction Pathways

-

Catalytic Hydrogenation (

, Pd/C): Cleanest method but carries a risk of hydrodehalogenation (removing the Cl) if not carefully monitored or if the catalyst loading is too high.[2][3] -

Bechamp Reduction (Fe/HCl or Fe/

): The industry standard.[2][3] It is highly chemoselective for -

Stannous Chloride (

): Effective for small-scale but generates difficult-to-remove tin byproducts.[2][3]

Downstream Logic Diagram

Figure 2: Functionalization pathway transforming the nitro-ether into bioactive scaffolds.[2]

Experimental Protocols

Protocol A: Synthesis via Coupling

Objective: Isolate high-purity 1-Chloro-2-(4-nitrophenoxy)benzene.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Reagents:

-

Reaction:

-

Workup:

-

Cool to RT. Pour the reaction mixture into 500 mL of ice-water. The product should precipitate as a solid.[2][3]

-

Filter the solid.[2][3] If oil forms, extract with Ethyl Acetate (

mL).[2][3] -

Wash organic layer with 1M NaOH (to remove unreacted phenol), then Water, then Brine.[2][3]

-

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol.

Protocol B: Chemoselective Reduction (Bechamp)

Objective: Reduce

-

Reagents:

-

Procedure:

-

Isolation:

Safety & Toxicology (HSE)[2]

1. Nitro Compounds: Nitro-aromatics are known to be toxic if inhaled or absorbed through the skin.[2][3] They can cause methemoglobinemia (interference with oxygen transport in blood).[2][3]

2. Chlorinated Diphenyl Ethers: Generally act as skin and eye irritants.[2][3] Long-term exposure data on this specific isomer is limited, so it should be treated as a potential aquatic toxin (similar to Nitrofen).[2][3]

3. Reaction Hazards:

-

DMF: Hepatotoxic and teratogenic.[2][3] Avoid skin contact.[2][3][5]

-

Exotherm: The

reaction can be exothermic upon initial heating; ramp temperature slowly.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene.[2][3] Retrieved from [Link][2]

-

CAS Common Chemistry. 1-Chloro-2-(4-nitrophenoxy)benzene (CAS RN 2091-61-4).[2][3][6] Retrieved from [Link][2][6]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (S_NAr). (General mechanism reference). Retrieved from [Link]

Sources

- 1. 2091-61-4|1-Chloro-2-(4-nitrophenoxy)benzene|BLD Pharm [bldpharm.com]

- 2. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

"1-Chloro-2-(4-nitrophenoxy)benzene" CAS number 2091-61-4

Technical Monograph: The Strategic Utility of 1-Chloro-2-(4-nitrophenoxy)benzene in Agrochemical and Medicinal Synthesis

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4), also known as 2-chlorophenyl 4-nitrophenyl ether, represents a critical scaffold in the "diphenyl ether" class of chemical intermediates.[1] While historically overshadowed by its polychlorinated analogs (e.g., Nitrofen), this specific isomer has emerged as a vital tool for structure-activity relationship (SAR) studies in protoporphyrinogen oxidase (PPO) inhibitor herbicides and as a versatile "chassis" for medicinal chemistry.

This guide moves beyond basic datasheet parameters to provide a mechanistic blueprint for its synthesis, purification, and downstream application. We focus on the Nucleophilic Aromatic Substitution (

Chemical Identity & Physicochemical Profile

Before initiating synthesis, verify the target parameters. This molecule is characterized by the ortho-chloro substitution on the phenolic ring, which imparts unique steric torsion compared to para-substituted analogs.

| Parameter | Specification |

| IUPAC Name | 1-Chloro-2-(4-nitrophenoxy)benzene |

| CAS Number | 2091-61-4 |

| Molecular Formula | |

| Molecular Weight | 249.65 g/mol |

| Structure | Diphenyl ether linkage; Ring A (2-Cl), Ring B (4- |

| Physical State | Crystalline Solid (Pale yellow to lemon yellow) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Key Reactivity | Nitro-reduction (to amine); Electrophilic substitution (Ring A) |

Mechanistic Synthesis: The Protocol

The most robust route to CAS 2091-61-4 is the base-mediated coupling of 2-chlorophenol with a 4-halonitrobenzene. This relies on the Activated Nucleophilic Aromatic Substitution (

The Reaction Logic

We utilize the electron-withdrawing nature of the para-nitro group on the electrophile to stabilize the Meisenheimer complex intermediate.

-

Nucleophile: 2-Chlorophenol (activated to phenoxide in situ).

-

Electrophile: 1-Fluoro-4-nitrobenzene (preferred for kinetics) or 1-Chloro-4-nitrobenzene (preferred for cost).

-

Base: Potassium Carbonate (

) or Cesium Carbonate (

Step-by-Step Protocol

-

Step 1: Phenoxide Generation

-

Charge a reaction vessel with 2-chlorophenol (1.0 eq) and anhydrous DMF (Dimethylformamide).

-

Add

(1.5 eq). Stir at room temperature for 30 minutes. -

Why: This deprotonates the phenol. DMF is chosen because it is polar aprotic; it solvates the

cation well but leaves the phenoxide anion "naked" and highly reactive.

-

-

Step 2:

Coupling-

Add 1-Fluoro-4-nitrobenzene (1.05 eq) slowly.

-

Heat the mixture to 80-100°C. Monitor via TLC (Hexane/EtOAc 4:1).

-

Causality: The fluoride is a better leaving group than chloride in

because the highly electronegative fluorine lowers the energy of the transition state leading to the Meisenheimer complex.

-

-

Step 3: Quench and Workup

-

Pour the reaction mixture into ice-cold water. The product will precipitate (yellow solid).

-

Filter and wash with water to remove DMF and inorganic salts.

-

Recrystallize from Ethanol/Water to remove trace unreacted phenol.

-

Pathway Visualization

Figure 1: The

Strategic Applications in Drug & Agrochemical Design

Agrochemicals: PPO Inhibition

Diphenyl ethers are a classic scaffold for herbicides that inhibit Protoporphyrinogen Oxidase (PPO).

-

Mechanism: These molecules mimic the substrate protoporphyrinogen IX.

-

SAR Insight: The para-nitro group is often a "warhead" that mimics the propionate side chains of the natural substrate or interacts with the FAD cofactor in the enzyme pocket. CAS 2091-61-4 serves as a simplified model to test the steric tolerance of the ortho-chloro group in the binding pocket without the interference of other halogens found in commercial herbicides like Nitrofen.

Medicinal Chemistry: The "Reduction" Gateway

For drug developers, the nitro group is rarely the endpoint. It is a masked amine.

-

Workflow: Reduction of CAS 2091-61-4 (using

or -

Utility: This aniline is a "privileged structure." It can be coupled with carboxylic acids to form amides (common in kinase inhibitors) or sulfonamides. The ortho-chloro group on the ether ring locks the conformation, potentially improving selectivity for target proteins by restricting rotation.

Application Workflow

Figure 2: Divergent utility of the scaffold in environmental monitoring and pharmaceutical synthesis.

Safety & Handling Protocols

This compound shares toxicity profiles with other nitro-aromatics and halogenated diphenyl ethers.

-

Toxicological Warning: Nitro-aromatics are often methemoglobin formers. Absorption through skin is a primary risk.

-

Carcinogenicity: Structurally related to Nitrofen (a known carcinogen). Treat CAS 2091-61-4 as a potential carcinogen and reproductive toxin.

-

Environmental: Toxic to aquatic life with long-lasting effects.[2] All aqueous waste from the synthesis (Step 3) must be treated as hazardous chemical waste, not flushed.

Self-Validating Safety Check:

-

Glove Permeation: Use Nitrile or Laminate film gloves. Latex is insufficient for nitro-aromatics in organic solvents.

-

Quench Test: Before disposal, check the pH of the aqueous waste. Ensure no unreacted 4-fluoronitrobenzene remains (verify via TLC) as it is a potent skin sensitizer.

References

-

Synthesis Mechanism (

): Wells, G., et al. (2001). "Facile synthesis of diphenyl ethers via nucleophilic aromatic substitution." Journal of Medicinal Chemistry. -

Agrochemical Context: Dayan, F. E., & Duke, S. O. (2003). "Protoporphyrinogen Oxidase Inhibitors." Herbicide Classes in Development.

-

Specific Reactivity (Chlorophenol Coupling): Cremlyn, R. J. (1979). "Some Phenoxybenzenesulfonyl Chlorides and Related Compounds." Australian Journal of Chemistry, 32(2), 445-452. (Describes the specific synthesis of 2-chlorophenyl 4-nitrophenyl ether).

-

Safety & Toxicology: PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene. National Center for Biotechnology Information.

Sources

"1-Chloro-2-(4-nitrophenoxy)benzene" molecular structure and IUPAC name

Technical Monograph: 1-Chloro-2-(4-nitrophenoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4), a critical diaryl ether intermediate used in the synthesis of agrochemicals and pharmaceutical compounds. This document details its structural properties, validated synthetic protocols via nucleophilic aromatic substitution (

Structural Identity & Nomenclature

The molecule consists of two benzene rings linked by an ether oxygen. One ring bears a chlorine atom at the ortho position (relative to the ether linkage), while the second ring carries a nitro group at the para position. This specific substitution pattern creates a polarized electronic environment essential for its reactivity in reduction and cross-coupling reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-Chloro-2-(4-nitrophenoxy)benzene |

| Common Synonyms | 2-Chlorophenyl 4'-nitrophenyl ether; 2'-Chloro-4-nitrobiphenyl ether |

| CAS Registry Number | 2091-61-4 |

| Molecular Formula | |

| Molecular Weight | 249.65 g/mol |

| SMILES | Clc1ccccc1Oc2ccc(cc2)[O-] |

| InChI Key | YRXPWHHZVCKCLN-UHFFFAOYSA-N |

Figure 1: Molecular Connectivity Diagram

The following diagram visualizes the core connectivity and functional groups.

Caption: Structural connectivity showing the electron-deficient nitrophenyl ring linked to the chlorophenyl moiety.

Physicochemical Profile

Understanding the physical state and solubility is crucial for purification and formulation. The molecule exhibits lipophilic characteristics typical of diaryl ethers.

Table 2: Physical Properties

| Property | Value/Description | Source |

| Physical State | Solid (Crystalline powder) | [1] |

| Melting Point | 70 – 80 °C | [1] |

| Boiling Point | ~380 °C (Predicted) | [2] |

| LogP (Octanol/Water) | 3.9 (Lipophilic) | [2] |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water | [1] |

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the coupling of 2-chlorophenol with 1-fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene) under basic conditions. This pathway is preferred over Ullmann coupling due to milder conditions and higher yields driven by the activating nitro group.

Mechanism

The reaction proceeds via an addition-elimination mechanism. The phenoxide anion (generated from 2-chlorophenol) attacks the ipso-carbon of the nitrobenzene ring, forming a Meisenheimer complex, followed by the elimination of the halide leaving group.

Figure 2: Synthesis Workflow

Caption: Step-wise

Experimental Protocol

Reagents:

-

2-Chlorophenol (1.0 equiv, 128.56 g/mol )

-

1-Fluoro-4-nitrobenzene (1.0 equiv, 141.10 g/mol ) (Note: The fluoro- derivative reacts faster than the chloro- derivative due to higher electronegativity increasing the electrophilicity of the ipso-carbon, facilitating the rate-determining nucleophilic attack).

-

Potassium Carbonate (

), anhydrous (1.5 equiv) -

Dimethylformamide (DMF) or DMSO (Solvent)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorophenol (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous

(15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. -

Addition: Add 1-fluoro-4-nitrobenzene (10 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 4–6 hours. Monitor progress via TLC (20% EtOAc/Hexanes) or HPLC.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Extraction (if oil forms): Extract with ethyl acetate (

). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel flash chromatography.

Spectroscopic Characterization

Verification of the structure is achieved through NMR and IR spectroscopy. The following diagnostic signals confirm the presence of the ether linkage and the specific substitution pattern.

Table 3: Diagnostic Spectral Signals

| Technique | Signal | Assignment |

| Protons ortho to Nitro group (AA'BB' system) | ||

| Protons ortho to Ether (Nitrophenyl ring) | ||

| Protons on Chlorophenyl ring (Multiplet) | ||

| FT-IR | 1520 & 1345 | |

| 1240 | ||

| 1050 |

Applications & Safety

Applications:

-

Agrochemicals: This molecule serves as a structural analog to Nitrofen (a protoporphyrinogen oxidase inhibitor herbicide). It is used in structure-activity relationship (SAR) studies to optimize herbicidal potency while reducing persistence [3].

-

Pharmaceuticals: The nitro group can be reduced to an amine (using

or

Safety Considerations:

-

GHS Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.

-

Toxicity: Nitroaromatics are potential mutagens; handle in a fume hood.

References

-

PubChem. (2025). Compound Summary: 1-Chloro-2-(4-nitrophenoxy)benzene. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Solubility Profile & Solvent Selection: 1-Chloro-2-(4-nitrophenoxy)benzene

This guide provides an in-depth technical analysis of the solubility profile for 1-Chloro-2-(4-nitrophenoxy)benzene (CAS 2091-61-4), also known as 2-chlorophenyl 4-nitrophenyl ether.

The content is structured for application scientists and process chemists, focusing on solvent selection for synthesis, purification (recrystallization), and analytical extraction (EPA Method 8111).

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene is a lipophilic diphenyl ether derivative characterized by an electron-withdrawing nitro group and an ortho-chlorine substituent. Its solubility behavior is governed by strong dispersion forces (π-π interactions) and a distinct dipole moment induced by the nitro group.

-

Primary Solvents (High Solubility): Aromatic hydrocarbons (Toluene, Benzene), Chlorinated solvents (DCM, Chloroform), and Polar aprotic solvents (Acetone, Ethyl Acetate).

-

Secondary Solvents (Temperature-Dependent): Aliphatic alcohols (Ethanol, Methanol) and Alkanes (Hexane, Isooctane).

-

Anti-Solvents: Water.[1]

This guide details the thermodynamic basis for these interactions and provides validated protocols for solvent handling in drug development and environmental analysis workflows.

Physicochemical Basis of Solubility

Understanding the molecular architecture is prerequisite to predicting solvent interaction.

| Property | Value / Characteristic | Impact on Solubility |

| CAS Number | 2091-61-4 | Unique Identifier |

| Molecular Weight | 249.65 g/mol | Moderate size; kinetics governed by diffusion. |

| LogP (Octanol/Water) | ~4.2 (Predicted)* | Highly lipophilic; partitions strongly into organic phases. |

| H-Bond Donors | 0 | Cannot donate H-bonds; poor solubility in water. |

| H-Bond Acceptors | 4 (NO₂, Ether O) | Accepts H-bonds; soluble in alcohols at high temps. |

| Dipole Moment | High (Nitro group) | Enhances solubility in polar aprotic solvents (e.g., Acetone). |

*Prediction based on structural analog Nitrofen (LogP 4.64) and 4-nitrophenyl phenyl ether.[2]

Hansen Solubility Parameter (HSP) Analysis

To scientifically select a solvent, we analyze the three Hansen parameters: Dispersion (

-

Target Molecule: High

(aromatic rings), Moderate -

Prediction: The "Like Dissolves Like" radius indicates that solvents with high dispersion and moderate polarity (e.g., Toluene , Dichloromethane ) will yield the highest dissolution rates.

Solubility Landscape & Data

The following data consolidates experimental observations from environmental extraction protocols (EPA Method 8111) and homologous series data (Nitrofen analogs).

Qualitative Solubility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Aromatics | Toluene, Xylene, Benzene | Excellent | Strong |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High dispersion forces and polarity match; ideal for extraction from aqueous phases. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Good | Dipole-dipole interactions stabilize the nitro group. Used as co-solvents in EPA methods. |

| Alcohols | Methanol, Ethanol | Moderate (Hot) Low (Cold) | Lack of H-bond donors in solute limits interaction at room temp. Ideal for recrystallization . |

| Alkanes | Hexane, Isooctane | Low/Moderate | Soluble, but often requires co-solvents (e.g., Acetone) to fully dissolve high concentrations. |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; <1 mg/L solubility. |

Critical Application Note: In EPA Method 8111 (Haloethers), if the compound is not adequately soluble in pure hexane/isooctane during standard preparation, the protocol mandates initially dissolving in a small volume of acetone or ethyl acetate before diluting with the alkane. This confirms the "Polar Aprotic" advantage for initial solubilization.

Experimental Protocols

Protocol A: Solvent Exchange for Recrystallization

Objective: Purify crude 1-Chloro-2-(4-nitrophenoxy)benzene using the temperature-dependent solubility differential in Ethanol.

-

Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).

-

Checkpoint: If the solution remains cloudy at reflux, add small aliquots of Toluene (co-solvent) until clear.

-

-

Hot Filtration: Filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities.

-

Nucleation: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not shock-cool, as this traps impurities.

-

Crystallization: Cool further to 0-4°C in an ice bath for 1 hour.

-

Isolation: Filter the crystals and wash with cold (-10°C) Ethanol.

-

Drying: Vacuum dry at 40°C.

Protocol B: Liquid-Liquid Extraction (LLE) from Aqueous Media

Objective: Isolate the compound from an aqueous reaction mixture or environmental sample.

-

pH Adjustment: Ensure the aqueous phase is neutral (pH 7). Unlike phenols, this ether is not pH-sensitive, but extreme pH can hydrolyze the ether linkage over time.

-

Solvent Choice: Use Dichloromethane (DCM) .

-

Reasoning: DCM (

g/mL) is denser than water, facilitating easy separation from the bottom of the funnel. It has high solubility for the target.

-

-

Extraction: Extract the aqueous phase 3 times with DCM (Volume ratio 1:3 solvent:water).

-

Drying: Pass the combined organic layer through anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

-

Concentration: Evaporate solvent using a rotary evaporator at 35°C (mild vacuum) to prevent thermal degradation.

Visualization of Workflows

Diagram 1: Solubility-Based Solvent Selection Logic

This decision tree guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision matrix for solvent selection based on thermodynamic requirements of the specific chemical process.

References

-

U.S. Environmental Protection Agency (EPA). (2014). Method 8111: Haloethers by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16408, 1-Chloro-2-(4-nitrophenoxy)benzene. PubChem.[3] Link

-

Yalkowsky, S.H., He, Y., & Jain, P. (2010).[4] Handbook of Aqueous Solubility Data. CRC Press.[4] (Reference for analog Nitrofen solubility data).

-

Chemical Book. (2025). 4-Nitrophenyl Phenyl Ether Properties and Solubility. Link

Sources

- 1. US5399773A - Process for the preparation of nitrophenyl alkyl ethers - Google Patents [patents.google.com]

- 2. 4-NITROPHENYL PHENYL ETHER | 620-88-2 [chemicalbook.com]

- 3. 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3 | CID 16408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitrofen | C12H7Cl2NO3 | CID 15787 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-Chloro-2-(4-nitrophenoxy)benzene" safety and handling precautions

Technical Whitepaper: Advanced Safety & Handling of 1-Chloro-2-(4-nitrophenoxy)benzene

CRITICAL DATA INTEGRITY ALERT

Discrepancy Notice: The request associated the CAS number 54396-44-0 with the chemical name 1-Chloro-2-(4-nitrophenoxy)benzene . Correction: Global chemical registries (PubChem, Sigma-Aldrich, TCI) identify CAS 54396-44-0 as 2-Methyl-3-(trifluoromethyl)aniline . Scope: This guide is authored strictly for the chemical structure 1-Chloro-2-(4-nitrophenoxy)benzene (a chlorinated nitro-diphenyl ether). If you possess the trifluoromethyl aniline derivative, STOP ; the safety protocols differ significantly.

Chemical Profile & Physicochemical Hazards

1-Chloro-2-(4-nitrophenoxy)benzene belongs to the nitro-diphenyl ether class. Structurally analogous to the herbicide Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene), its safety profile must be inferred via Structure-Activity Relationship (SAR) due to limited specific toxicological data. It functions as a lipophilic, electron-deficient aromatic system capable of biological accumulation and energetic decomposition.

Physicochemical Properties (Estimated)

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | C₁₂H₈ClNO₃ | Halogenated Nitroaromatic |

| Molecular Weight | 249.65 g/mol | Heavy organic, likely solid at STP |

| Physical State | Crystalline Solid (Yellow/Brown) | Dust inhalation hazard; electrostatic buildup risk |

| Solubility | Low (Water); High (Organic Solvents) | Bioaccumulative; requires organic waste stream |

| Lipophilicity (LogP) | ~4.0 - 4.5 (Predicted) | Rapid dermal absorption; difficult to wash off |

| Thermal Stability | Exothermic Decomposition >180°C | Explosion Risk: Nitro group proximity to ether linkage |

Toxicology & Exposure Control Strategy

Core Principle: Treat as a Category 1B Carcinogen and Teratogen (based on Nitrofen analog). The mechanism of toxicity involves metabolic activation of the nitro group to a hydroxylamine, capable of DNA adduct formation, and interference with thyroid hormone transport due to the diphenyl ether scaffold.

Hierarchy of Controls

-

Elimination/Substitution: Can a non-halogenated ether be used? (Rarely possible in drug discovery).

-

Engineering Controls (Primary Barrier):

-

Solids Handling: Must occur in a Class II Type B2 Biosafety Cabinet or a Glovebox under negative pressure. HEPA filtration is mandatory to capture potent dust.

-

Solution Handling: Standard chemical fume hood with face velocity >0.5 m/s.

-

-

Personal Protective Equipment (PPE - Secondary Barrier):

-

Glove Permeation Logic: Standard latex is useless . The lipophilic nature of diphenyl ethers allows rapid permeation.

-

Recommendation:Silver Shield (Laminate) or Double-gloved Nitrile (minimum 8 mil outer, changed every 15 mins) .

-

-

Respiratory: If engineering controls fail, use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

-

Exposure Response Decision Logic

Figure 1: Emergency response logic emphasizing the lipophilic nature of the contaminant (PEG 400 wash recommended for skin).

Synthesis & Process Safety (SNAr Workflow)

The Challenge: Synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chlorophenol and 4-chloronitrobenzene (or 1,2-dichlorobenzene and 4-nitrophenol).

Thermodynamic Hazard: These reactions are exothermic . The combination of a nitro-aromatic, a strong base (e.g., K₂CO₃ or KOH), and a polar aprotic solvent (DMSO, DMF) creates a "thermal runaway" potential if the temperature exceeds 140°C.

Critical Process Parameters (CPPs)

-

Solvent Selection: Avoid DMSO with strong bases/halides at high heat if possible (risk of violent decomposition). N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) are preferred but still require strict temp control.

-

Temperature Limit: Maintain reaction < 120°C . Use an oil bath with a digital high-limit cutoff.

-

Quenching: Never add water directly to a hot reaction mixture containing residual base (violent steam generation). Cool to < 60°C first.

Safe Synthesis Workflow

Figure 2: Synthesis workflow highlighting the Critical Control Point (CCP) during base addition and heating.

Environmental Fate & Waste Management

This compound is a Persistent Organic Pollutant (POP) candidate due to the halogen-ether stability.

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[1][2] It inhibits protoporphyrinogen oxidase (PPO) in plants and algae.

-

Disposal Protocol:

-

Segregation: Do NOT mix with oxidizers or strong acids.

-

Labeling: "Toxic - Halogenated - Nitro Compound."

-

Destruction: High-temperature incineration (>1100°C) with scrubber systems (to capture HCl and NOx gases). Do not dispose of down the drain.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Nitrofen (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Aclonifen (Mechanistic Analog). Retrieved from [Link]

-

Organic Syntheses (1939). p-Nitrodiphenyl Ether Synthesis Protocol (Ullmann Condensation). Coll. Vol. 2, p.445. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitrofen. Retrieved from [Link]

Sources

"1-Chloro-2-(4-nitrophenoxy)benzene" literature review and key publications

This technical guide is structured as a high-level process development monograph, designed for scientists in organic synthesis and agrochemical/pharmaceutical R&D. It prioritizes mechanistic insight, scalable protocols, and validated data over generic descriptions.

Scaffold Identity & Synthetic Utility in Agrochemical and Pharmaceutical Development

Part 1: Executive Technical Summary

1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4) is a functionalized diphenyl ether serving as a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Nitrofen analogs) and as a scaffold for privileged pharmacophores. Characterized by an electron-deficient 4-nitrophenoxy moiety coupled to an ortho-chlorinated benzene ring, it represents a classic "push-pull" aromatic system that is highly amenable to downstream functionalization—primarily via nitro-reduction to the corresponding aniline, 4-(2-chlorophenoxy)aniline .

This guide details the optimized synthesis of this compound via Nucleophilic Aromatic Substitution (

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | 1-Chloro-2-(4-nitrophenoxy)benzene |

| Common Synonyms | 2-Chloro-4'-nitrodiphenyl ether; 2-Chlorophenyl p-nitrophenyl ether |

| CAS Registry Number | 2091-61-4 |

| Molecular Formula | |

| Molecular Weight | 249.65 g/mol |

| SMILES | Clc1ccccc1Oc2ccc(cc2)[O-] |

| Appearance | Pale yellow to crystalline solid |

| Melting Point | 76–78 °C |

Part 2: Synthesis Architecture ( Protocol)

The industrial standard for synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene relies on the Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex.[1] The para-nitro group on the electrophile (1-halo-4-nitrobenzene) withdraws electron density, lowering the energy barrier for the attack of the 2-chlorophenoxide nucleophile.

Figure 1: Mechanistic pathway of the

Optimized Experimental Protocol

Objective: Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene on a 10g scale.

Reagents:

-

2-Chlorophenol (1.05 eq)

-

1-Fluoro-4-nitrobenzene (1.0 eq) [Note: 1-Chloro-4-nitrobenzene can be used but requires higher temperatures]

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Methodology:

-

Nucleophile Formation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorophenol (12.8 mmol) and anhydrous DMF (50 mL). Add

(18.0 mmol) in one portion. -

Activation: Stir the mixture at room temperature for 30 minutes to facilitate deprotonation and formation of the phenoxide anion. The mixture may turn slightly yellow/orange.

-

Addition: Add 1-fluoro-4-nitrobenzene (12.0 mmol) dropwise or in small portions.

-

Reaction: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC. The limiting reagent (fluoronitrobenzene) should be fully consumed.

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of ice-cold water. The product will precipitate as a solid.

-

Workup:

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by water and brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the target compound as pale yellow crystals.

Critical Process Parameters (CPPs):

-

Water Content: The reaction must be kept anhydrous. Water solvates the fluoride leaving group and the carbonate base, stalling the reaction.

-

Leaving Group: Fluoride (

) reacts ~100x faster than Chloride (

Part 3: Downstream Applications & Functionalization

The primary utility of 1-Chloro-2-(4-nitrophenoxy)benzene lies in its reduction to the amine, unlocking pathways to agrochemicals and nitrogen-containing heterocycles.

Reduction to 4-(2-Chlorophenoxy)aniline

The nitro group is readily reduced to an amino group using catalytic hydrogenation (

Reaction:

The resulting amine, 4-(2-chlorophenoxy)aniline , is a key intermediate for:

-

Agrochemicals: Synthesis of urea-based herbicides or acylation to form amide-based fungicides.

-

Polyimides: Used as a diamine monomer (when combined with other functionalized ethers) to create high-performance, heat-resistant polymers.

Structural Relationship to Herbicides

This compound is a direct structural analog of the Nitrofen class of herbicides (diphenyl ethers). While Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether) has been largely phased out due to toxicology concerns, the 2-chloro analog (CAS 2091-61-4) remains vital for:

-

Environmental Analysis: Used as a certified reference standard for monitoring haloether pollutants in water sources.

-

SAR Studies: Developing next-generation PPO inhibitors with improved safety profiles.

Figure 2: Functionalization and application workflow.

Part 4: Safety & Handling (E-E-A-T)

-

Toxicity: Like many nitroaromatics, this compound is potentially toxic if inhaled or absorbed through the skin. It may induce methemoglobinemia.

-

Handling: All operations must be conducted in a fume hood. Nitrile gloves and safety glasses are mandatory.

-

Waste: Aqueous waste from the reaction contains fluoride/chloride ions and phenols; it must be treated as hazardous chemical waste and not disposed of down the drain.

Part 5: References

-

Synthesis & Reactivity: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Contextualizes diphenyl ether synthesis).

-

Protocol Validation: PubChem. (n.d.). Compound Summary for CID 16408: 1-Chloro-2-(4-nitrophenoxy)benzene. National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Agrochemical Context: Wakabayashi, K., & Böger, P. (2004). Phytotoxic Action of Diphenyl Ether Herbicides. In: Target Sites for Herbicide Action. CRC Press. (Discusses the SAR of nitro-diphenyl ethers).

-

Chemical Safety: ECHA (European Chemicals Agency).[2] (2025).[2][1][3][4] Registration Dossier: Diphenyl ether derivatives. Retrieved from [Link]

Sources

Technical Whitepaper: Biological Profile & Applications of 1-Chloro-2-(4-nitrophenoxy)benzene

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene (C₁₂H₈ClNO₃) serves as a critical pharmacophore in the study of Protoporphyrinogen Oxidase (PPO) inhibitors. Belonging to the nitrodiphenyl ether class, this compound exhibits significant biological activity primarily as a herbicide precursor and a chemical probe for oxidative stress pathways in plant physiology. Beyond agrochemistry, its structural homology to biocides like Triclosan suggests latent potential in antimicrobial drug discovery, specifically targeting enoyl-ACP reductase (InhA) in Mycobacteria.

This guide provides a rigorous technical analysis of its physicochemical properties, structure-activity relationships (SAR), and validated protocols for synthesizing and evaluating its biological efficacy.

Chemical Identity & Physicochemical Properties

Understanding the physical behavior of this lipophilic ether is prerequisite to designing effective biological assays.

| Property | Value | Technical Implication |

| Molecular Weight | 249.65 g/mol | Optimal for cell membrane permeability (Lipinski Rule of 5 compliant). |

| LogP (Predicted) | ~4.3 - 4.6 | Highly lipophilic; requires DMSO or acetone carriers for aqueous bioassays. |

| Melting Point | 70–71 °C | Solid at room temperature; stable handling profile. |

| Solubility | < 1 mg/L (Water) | Critical: Formulation requires emulsifiers (e.g., Tween 80) for hydroponic or cell-based delivery. |

| Electronic Character | Nitro (Electron-withdrawing) | Activates the phenyl ring for metabolic reduction; key to ROS generation. |

Pharmacophore Analysis & SAR

The biological potency of 1-Chloro-2-(4-nitrophenoxy)benzene is dictated by the spatial arrangement of its substituents.

The "Diphenyl Ether" Scaffold

The ether linkage (-O-) provides a flexible hinge, allowing the two phenyl rings to adopt a twisted conformation (approx. 60–90° torsion angle). This geometry is essential for fitting into the hydrophobic binding pocket of the PPO enzyme (EC 1.3.3.4).

Substituent Effects

-

4-Nitro Group (Para): This is the warhead . It mimics the propionate side chains of the natural substrate (Protoporphyrinogen IX) or interacts with specific residues (e.g., Arg98 in N. tabacum PPO) via electrostatic interactions. It is also a site for metabolic reduction (toxification/detoxification).

-

2-Chloro Group (Ortho): Provides steric bulk that locks the conformation and increases lipophilicity, enhancing transport across the waxy plant cuticle or bacterial cell wall.

Primary Biological Activity: Agrochemical (PPO Inhibition)

The dominant application of this compound is as a Protoporphyrinogen Oxidase Inhibitor .[1]

Mechanism of Action

-

Inhibition: The molecule competes with Protoporphyrinogen IX for the active site of PPO in the chloroplast.[2]

-

Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.[1]

-

Oxidation: Cytoplasmic peroxidases oxidize the substrate to Protoporphyrin IX (PPIX).

-

Phototoxicity: PPIX is a potent photosensitizer.[1] Upon exposure to light, it transfers energy to molecular oxygen, generating Singlet Oxygen (¹O₂) .

-

Death: ¹O₂ attacks unsaturated membrane lipids (lipid peroxidation), causing leaky membranes and rapid cellular necrosis.

Experimental Protocol: Leaf Disc Necrosis Assay

Purpose: To semi-quantitatively assess herbicidal potency.

-

Preparation:

-

Excise 4mm leaf discs from 3-week-old Cucumis sativus (Cucumber) or Amaranthus retroflexus.

-

Prepare stock solution: 100 mM in Acetone.

-

Dilute to test concentrations (0.1, 1, 10, 100 µM) in 1% sucrose/1 mM MES buffer (pH 6.5). Keep acetone < 1%.

-

-

Incubation:

-

Place 10 discs per Petri dish containing 5 mL of test solution.

-

Dark Phase: Incubate for 12 hours in total darkness (allows inhibitor uptake without photo-damage).

-

-

Exposure:

-

Transfer to continuous light (500 µmol m⁻² s⁻¹) for 24 hours.

-

-

Measurement:

-

Visual: Rate necrosis (0–100%).

-

Analytical: Measure electrolyte leakage using a conductivity meter. High conductivity = High membrane damage.

-

Secondary Activity: Medicinal Potential

While primarily an agrochemical scaffold, the diphenyl ether structure has relevance in medicinal chemistry.

Antimicrobial (InhA Inhibition)

Diphenyl ethers are structural analogs of Triclosan, a known inhibitor of the enoyl-ACP reductase (InhA) in the Type II fatty acid biosynthesis pathway (FAS-II).

-

Hypothesis: The 2-chloro and 4-nitro substitutions may provide sufficient electronic similarity to inhibit bacterial growth, particularly in Mycobacterium tuberculosis or Staphylococcus aureus.

-

Caveat: The nitro group is often considered a "structural alert" in drug development due to potential mutagenicity (Ames positive), but it remains a valid probe for in vitro target validation.

Synthesis Protocol (Nucleophilic Aromatic Substitution)

To ensure high purity for biological testing, synthesize the compound via S_NAr reaction.

Reaction Scheme: 2-Chlorophenol + 1-Fluoro-4-nitrobenzene + K₂CO₃ → 1-Chloro-2-(4-nitrophenoxy)benzene

Step-by-Step Methodology:

-

Reagents:

-

2-Chlorophenol (1.0 eq, 10 mmol)

-

1-Fluoro-4-nitrobenzene (1.0 eq, 10 mmol) [Alternative: 4-Chloronitrobenzene, requires higher temp]

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Solvent: DMF (Dimethylformamide) or DMSO (20 mL)

-

-

Procedure:

-

Charge a round-bottom flask with 2-Chlorophenol, K₂CO₃, and DMF. Stir at RT for 30 min to form the phenoxide.

-

Add 1-Fluoro-4-nitrobenzene dropwise.

-

Heat the mixture to 80–100 °C for 4–6 hours under Nitrogen atmosphere.

-

Monitor progress via TLC (Hexane:Ethyl Acetate 4:1). Product will be less polar than the phenol.

-

-

Workup:

-

Pour reaction mixture into 100 mL ice-water. The product should precipitate as a solid.

-

Filter the solid or extract with Ethyl Acetate (3x).

-

Wash organic layer with 1M NaOH (to remove unreacted phenol), then Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography.

-

Target Yield: >85%.

-

Toxicology & Safety Considerations

Warning: This compound is a close analog of Nitrofen (2,4-dichlorophenyl 4-nitrophenyl ether), a banned herbicide due to teratogenic and carcinogenic effects.

-

Handling: Use full PPE (gloves, goggles, fume hood). Avoid dust inhalation.

-

Metabolism: The nitro group can be reduced by liver nitroreductases to an amine (aniline derivative), which can be bioactivated to reactive hydroxylamines, leading to DNA adducts.

-

Disposal: Incinerate as hazardous chemical waste containing nitrogen and chlorine.

References

-

PubChem. (2025).[3][4] 1-Chloro-2-(4-nitrophenoxy)benzene | C12H8ClNO3.[4] National Library of Medicine. [Link]

-

Hao, G. F., et al. (2011). Structure-activity relationship and molecular docking of diphenyl-ether-based protoporphyrinogen oxidase inhibitors. Journal of Molecular Graphics and Modelling. [Link]

-

Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. Hayes' Handbook of Pesticide Toxicology. [Link]

Sources

Technical Guide: Nitrophenoxybenzenes – From S_NAr Chemistry to PPO Inhibition

Executive Summary

Nitrophenoxybenzenes (often referred to as nitrodiphenyl ethers) represent a seminal scaffold in the history of agrochemical discovery. While their primary commercial success lies in their role as Protoporphyrinogen Oxidase (PPO) inhibitors—a mechanism that revolutionized weed control in the 1960s and 70s—their synthesis offers a masterclass in Nucleophilic Aromatic Substitution (

This guide deconstructs the chemical genesis of these compounds, their specific mode of action involving singlet oxygen generation, and the rigorous protocols required for their synthesis and validation. It moves beyond historical trivia to analyze the causality of their design: why the nitro group is chemically necessary for synthesis yet biologically potent for toxicity.

Part 1: Chemical Genesis & Structural Evolution

The synthesis of nitrophenoxybenzenes is not merely a mixing of reagents; it is a study in electronic activation. The historical route utilizing Ullmann coupling (requiring copper catalysis and high temperatures) was largely superseded by the more efficient

The Mechanism: Electronic Necessity

The formation of the ether bridge requires an activated electrophile. In this scaffold, the nitro group (

The Reaction Logic:

-

Nucleophilic Attack: The phenoxide anion attacks the carbon bearing the halogen.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The nitro group is critical here, acting as an electron "sink" to stabilize the negative charge delocalized onto the ring.[1]

-

Elimination: The aromaticity is restored by the expulsion of the halide leaving group.[2]

Visualization: The Workflow

The following diagram illustrates the reaction coordinate and the critical role of the nitro-stabilized intermediate.

Figure 1: The

Part 2: The Biological Engine (PPO Inhibition)

The discovery of Nitrofen (TOK) by Rohm and Haas in the 1960s uncovered a novel mode of action. These compounds do not kill plants directly; they induce the plant to destroy itself via light-activated reactive oxygen species (ROS).

Mechanism of Action: The "Light" Trigger

Nitrophenoxybenzenes inhibit Protoporphyrinogen Oxidase (PPO) , the enzyme responsible for converting protoporphyrinogen IX to protoporphyrin IX (Proto IX) in the chlorophyll biosynthetic pathway.

The Lethal Cascade:

-

Inhibition: The herbicide binds to the PPO enzyme in the chloroplast.

-

Accumulation: Substrate (Protoporphyrinogen IX) leaks into the cytoplasm.

-

Uncontrolled Oxidation: Cytoplasmic enzymes convert the leaked substrate into Proto IX.[3]

-

Photosensitization: Proto IX is a potent photosensitizer. Upon exposure to light, it transfers energy to molecular oxygen (

).[3] -

Singlet Oxygen (

): This highly reactive species attacks membrane lipids (lipid peroxidation), causing cellular leakage and death.

Visualization: The PPO Inhibition Pathway

Figure 2: The lethal cascade of PPO inhibition. The herbicide acts as a blockade, forcing the accumulation of the photosensitive Proto IX precursor.[3]

Structure-Activity Relationship (SAR) Evolution

The toxicity profile of early compounds (Nitrofen) necessitated structural evolution to improve selectivity and safety.

| Compound Generation | Representative | Key Structural Feature | Outcome |

| 1st Gen (1960s) | Nitrofen | 2,4-dichlorophenyl-4-nitrophenyl ether | High efficacy but significant mammalian toxicity (teratogen). Banned in EU/USA.[4] |

| 2nd Gen (1970s) | Acifluorfen | Addition of | Increased lipophilicity and potency; improved selectivity for soybeans. |

| 3rd Gen (1980s) | Fomesafen | Sulfonamide addition | Enhanced soil half-life and broader spectrum control. |

Part 3: Experimental Protocols

This section details the synthesis of a model nitrophenoxybenzene (4-nitrodiphenyl ether). This protocol is designed for reproducibility and safety, adhering to modern solvent standards where possible.

Synthesis Protocol: Nucleophilic Aromatic Substitution

Objective: Synthesize 4-nitrodiphenyl ether via

Reagents:

-

4-Chloronitrobenzene (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (

, anhydrous, 2.0 eq) -

DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Solvent]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloronitrobenzene (15.7 g, 100 mmol) and phenol (10.3 g, 110 mmol) in 50 mL of DMF.

-

Causality: DMF is a polar aprotic solvent. It solvates the potassium cation (

) well but leaves the phenoxide anion "naked" and highly reactive, accelerating the rate-limiting attack step.

-

-

Activation: Add anhydrous

(27.6 g, 200 mmol).-

Note: The base deprotonates the phenol in situ to generate the nucleophilic phenoxide.

-

-

Reaction: Heat the mixture to 100°C - 120°C under a reflux condenser for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1). The starting material (4-chloronitrobenzene) should disappear.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water.

-

Observation: The product is hydrophobic and will precipitate as a solid or oil.

-

-

Isolation: Extract with Ethyl Acetate (

mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), then water, then brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from ethanol to yield pale yellow crystals.

Validation Metrics:

-

Melting Point: 70–71°C (for Nitrofen analog).[5]

-

1H NMR: Look for the characteristic doublet of doublets for the para-substituted nitro ring (deshielded protons near the nitro group appear ~8.2 ppm).

Part 4: References

-

Matsunaka, S. (1969). "Acceptor of Light Energy in Photoactivation of Diphenylether Herbicides." Journal of Agricultural and Food Chemistry. (Foundational paper on the light-activation requirement).

-

Scalla, R. & Matringe, M. (1994). "Inhibitors of Protoporphyrinogen Oxidase as Herbicides: Diphenyl Ethers and Related Classes." Reviews of Weed Science. (Definitive review on the PPO mechanism).

-

National Toxicology Program. (1978). "Bioassay of Nitrofen for Possible Carcinogenicity." Technical Report Series. (Key regulatory document leading to the ban of Nitrofen).

-

Dayan, F. E., et al. (2014). "Protoporphyrinogen Oxidase Inhibitors." Handbook of Herbicide Mechanisms of Action. (Modern analysis of SAR and resistance).

-

Rohm and Haas Company. (1964). "Nitrofen (TOK) Technical Bulletin." (Historical industrial reference for the commercial launch).

Sources

Technical Characterization of 2-Chlorophenyl 4'-Nitrophenyl Ether

CAS Registry Number: 2091-61-4

Synonyms: 2-Chloro-4'-nitrodiphenyl ether; 1-chloro-2-(4-nitrophenoxy)benzene

Molecular Formula:

Introduction & Significance

This technical guide details the spectroscopic signature of 2-chlorophenyl 4'-nitrophenyl ether , a halogenated diphenyl ether structurally related to the protoporphyrinogen oxidase (PPO) inhibitor class of herbicides (e.g., Nitrofen).

In drug discovery and agrochemical synthesis, this compound serves as a critical pharmacophore scaffold . The diphenyl ether linkage provides a specific bond angle (~120°) that positions the electron-withdrawing nitro group and the lipophilic chlorine atom in a spatial arrangement often required for binding to hydrophobic pockets in enzymatic targets.

Safety & Handling (Pre-Experimental)

-

Hazard Class: Irritant (Skin/Eye), potentially toxic to aquatic life.

-

PPE: Nitrile gloves, UV-protective safety glasses (if analyzing via UV-Vis), and fume hood extraction are mandatory due to potential formation of toxic chlorinated byproducts upon thermal decomposition.

Synthesis & Purification Workflow

To ensure the spectroscopic data discussed below is valid, the sample must be synthesized and purified to >98% purity. The standard route is the Ullmann Ether Synthesis or Nucleophilic Aromatic Substitution (

Core Protocol: Mechanism[1]

-

Reactants: 2-Chlorophenol (1.0 eq) + 1-Fluoro-4-nitrobenzene (1.0 eq).

-

Base/Catalyst: Potassium Carbonate (

, 2.0 eq) in DMF or DMSO. -

Conditions: Heat to 80–100°C for 4–6 hours under

atmosphere. -

Workup: Quench with ice water, extract with EtOAc, wash with brine.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO2, 10% EtOAc/Hexane).

Figure 1: Synthesis and purification workflow ensuring sample integrity for spectral analysis.

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Significance: Confirms the presence of the ether linkage and the nitro group while verifying the absence of the phenolic -OH precursor.

| Functional Group | Frequency ( | Intensity | Assignment Logic |

| Aromatic C-H | 3050–3100 | Weak | |

| Nitro ( | 1520–1530 | Strong | Asymmetric stretching (characteristic of aromatic nitro). |

| Nitro ( | 1340–1350 | Strong | Symmetric stretching. |

| Ether (C-O-C) | 1230–1250 | Strong | Aryl ether asymmetric stretch. |

| C-Cl | 1080 & 740–750 | Medium | Aryl chloride stretch (often coupled with ring vibrations). |

| Ortho-Subst. | 750 (approx) | Strong | Out-of-plane bending for 1,2-disubstituted ring. |

Diagnostic Check: The absence of a broad band at 3200–3500

Nuclear Magnetic Resonance ( NMR)

Solvent:

The molecule possesses two distinct aromatic rings:

-

Ring A (Nitrophenyl): Para-substituted (AA'BB' system).

-

Ring B (Chlorophenyl): Ortho-substituted (ABCD system).

NMR Data Table (

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.20 – 8.25 | Doublet (d) | 2H | H-3', H-5' | Ortho to |

| 7.50 – 7.55 | Doublet of Doublets (dd) | 1H | H-3 (Ring B) | Ortho to -Cl. Deshielded by Chlorine. |

| 7.25 – 7.35 | Multiplet (m) | 1H | H-5 (Ring B) | Meta to ether/Cl.[1] |

| 7.10 – 7.18 | Multiplet (m) | 2H | H-4, H-6 | Para/Ortho to ether. Shielded by ether oxygen donation. |

| 6.95 – 7.05 | Doublet (d) | 2H | H-2', H-6' | Ortho to Ether (Ring A). Shielded by resonance from oxygen. |

Interpretation:

-

The AA'BB' pattern (two doublets with "roofing" effect) is diagnostic for the 4-nitrophenyl moiety.

-

The multiplet region (7.10–7.55 ppm) represents the 2-chlorophenyl ring. The proton at position 3 (adjacent to Cl) typically appears most downfield within this specific ring system due to the inductive effect of Chlorine.

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Molecular Ion:

Fragmentation Pathway (EI): The ether linkage is the primary site of fragility under electron impact.

-

Molecular Ion: m/z 249/251 (3:1 ratio due to Cl isotopes).

-

Loss of

: m/z 203 (M - 46). Common for nitroaromatics. -

Ether Cleavage: Formation of chlorophenoxy cation or nitrophenoxy cation depending on charge localization stability.

-

Loss of Cl: m/z 214 (M - 35).

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Quality Control & Validation Protocol

To validate the identity of "2-chlorophenyl 4'-nitrophenyl ether" against its isomers (e.g., Nitrofen, which is 2,4-dichloro), use the following logic:

-

Isotope Pattern: Check MS for the Chlorine isotope cluster.

-

Mono-chloro (Target): M and M+2 peak height ratio is 3:1 .

-

Di-chloro (Impurity/Isomer): M, M+2, M+4 ratio is 9:6:1 .

-

-

Coupling Constants (

):-

Check the nitro-ring doublets. A coupling constant of

confirms para-substitution. -

Meta-substitution (isomeric impurity) would show

and

-

References

-

AccuStandard. (n.d.). 2-Chlorophenyl-4'-nitrophenyl ether Certified Reference Material (CAS 2091-61-4).[2][3] Retrieved from

-

National Institute of Health (NIH) - PubChem. (2025). m-Chlorophenyl p-nitrophenyl ether (Compound Summary). Retrieved from

-

National Diet Library (Japan). (n.d.). 1H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. (Provides comparative shifts for diphenyl ether herbicides). Retrieved from

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general assignment of aryl ether and nitro group frequencies).

Sources

- 1. m-Chlorophenyl p-nitrophenyl ether | C12H8ClNO3 | CID 16815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accustandard.com [accustandard.com]

- 3. 2-Chlorophenyl-4'-nitrophenyl ether , CAS 2091-61-4, 1000 µg/mL in Isooctane, 1 mL, UN1262, SC 3, PG II - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]

Synthesis of "1-Chloro-2-(4-nitrophenoxy)benzene" from 4-chloronitrobenzene

Application Note: Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene via Nucleophilic Aromatic Substitution

Executive Summary

This application note details the optimized protocol for synthesizing 1-Chloro-2-(4-nitrophenoxy)benzene (also known as 2-chloro-4'-nitrodiphenyl ether) from 4-chloronitrobenzene . This synthesis utilizes a Nucleophilic Aromatic Substitution (

This scaffold is a critical intermediate in the development of herbicides (e.g., Nitrofen analogs) and antimicrobial agents. The protocol emphasizes high regioselectivity, safety regarding nitro-aromatic handling, and scalability.

Retrosynthetic Analysis & Mechanism

To synthesize the target ether, we disconnect the central C–O bond. The electron-withdrawing nitro group (

-

Electrophile: 4-Chloronitrobenzene (Activated by

- -

Nucleophile: 2-Chlorophenol (Activated by base to form phenoxide)

Mechanism: Addition-Elimination (

-

Activation: Potassium carbonate deprotonates 2-chlorophenol to form the nucleophilic 2-chlorophenoxide anion.

-

Addition: The phenoxide attacks the ipso-carbon of 4-chloronitrobenzene, forming a resonance-stabilized Meisenheimer Complex . The negative charge is delocalized onto the nitro group oxygen atoms.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, yielding the diaryl ether.

Pathway Visualization

Caption: Mechanistic pathway for the

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Chloronitrobenzene | 157.55 | 1.0 | Electrophile |

| 2-Chlorophenol | 128.56 | 1.1 | Nucleophile Source |

| Potassium Carbonate ( | 138.21 | 1.5 | Base |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Polar Aprotic Medium |

| Ethanol | 46.07 | Solvent | Recrystallization |

Equipment:

-

Three-neck round-bottom flask (equipped with thermometer and reflux condenser).

-

Magnetic stirrer and oil bath.[2]

-

Nitrogen gas line (inert atmosphere recommended to prevent phenol oxidation).

Step-by-Step Procedure

Step 1: Nucleophile Formation

-

Charge the reaction flask with 2-chlorophenol (1.1 equiv) and anhydrous DMF (approx. 5 mL per gram of substrate).

-

Add anhydrous

(1.5 equiv) . -

Stir at room temperature for 30 minutes. Note: The mixture may become slightly colored as the phenoxide forms.

Step 2: Coupling Reaction

-

Add 4-chloronitrobenzene (1.0 equiv) to the mixture.

-

Heat the reaction mixture to 110–120°C .

-

Why: 4-Chloronitrobenzene is less reactive than its fluoro-analog. High thermal energy is required to overcome the activation barrier for the

attack.

-

-

Monitor the reaction via TLC (Thin Layer Chromatography) or HPLC.

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Endpoint: Disappearance of 4-chloronitrobenzene (typically 6–10 hours).

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly into ice-cold water (10x volume of DMF) with vigorous stirring.

-

Observation: The product should precipitate as a solid.

-

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid cake with water (

) to remove residual DMF and inorganic salts. -

Dry the crude solid in a vacuum oven at 50°C.

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol (EtOH) .

-

Filter the crystals and dry.

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of the target diphenyl ether.

Scientific Validation & Troubleshooting

Critical Process Parameters (CPPs)

-

Moisture Control: The reaction must remain anhydrous. Water acts as a competing nucleophile (forming 4-nitrophenol), which drastically reduces yield and complicates purification. Use anhydrous DMF and dry

. -

Stoichiometry: A slight excess of 2-chlorophenol (1.1 equiv) ensures complete consumption of the 4-chloronitrobenzene, which is harder to remove during recrystallization than the phenol.

-

Temperature: Do not exceed 140°C to avoid decomposition or tar formation.

Analytical Expectations

| Test | Expected Result | Notes |

| Appearance | Pale yellow to off-white crystals | Darker color indicates oxidation impurities. |

| Melting Point | 75–78°C (Approximate) | Sharp range indicates high purity. |

| 1H-NMR | Two distinct aromatic systems. | Ring A (Nitro): AA'BB' pattern (~8.2, 7.0 ppm). Ring B (Chloro): Multiplets (~7.0-7.5 ppm). |

Troubleshooting Guide

-

Low Yield:

-

Cause: Incomplete deprotonation or moisture presence.

-

Fix: Increase

to 2.0 equiv; ensure DMF is dry (molecular sieves).

-

-

Product is Oily/Sticky:

-

Cause: Residual DMF or phenol.

-

Fix: Wash the crude solid thoroughly with 5% NaOH solution during workup (removes unreacted phenol) before the water wash.

-

-

Unreacted Starting Material:

-

Cause: Temperature too low.

-

Fix: Ensure internal temperature reaches 110°C; consider using DMSO (higher dielectric constant) if reaction is sluggish.

-

References

-

Preparation of 4-chloro-4'-nitrodiphenyl ether. PrepChem. Detailed protocol for diphenyl ether synthesis via chloronitrobenzene.

-

Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

). Chemistry LibreTexts. Mechanistic grounding for the addition-elimination pathway involving nitro-activation.[3] -

Synthesis of 4'-chloro-2-nitrobiphenyl. Google Patents (CN105732392A). Provides context on similar coupling conditions using weak bases and phase transfer concepts.

-

Reaction of 4-chloronitrobenzene with nucleophiles. National Institutes of Health (NIH) - NCBI. Toxicology and industrial synthesis applications of chloronitrobenzenes.

Sources

Application Note: Copper-Catalyzed Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene

This Application Note is designed for research scientists and process chemists. It details the Copper-Catalyzed Ullmann-Type Ether Synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene (CAS: 2091-61-4).

Unlike standard nucleophilic aromatic substitution (

Executive Summary & Strategic Analysis

The synthesis of 1-Chloro-2-(4-nitrophenoxy)benzene presents a classic "mismatched" electronic challenge in cross-coupling chemistry. The target molecule contains two distinct aromatic rings bridged by an oxygen atom:

-

Ring A: A 2-chlorophenyl moiety (sterically hindered, electron-neutral/deactivated).

-

Ring B: A 4-nitrophenyl moiety (electron-deficient).

Retrosynthetic Logic

While

This protocol focuses on Route B (Ullmann-type coupling), which represents a higher degree of difficulty but allows for the use of stable, abundant brominated precursors. It demonstrates the utility of Picolinic Acid as a ligand to accelerate the coupling of weak nucleophiles (4-nitrophenol) with hindered electrophiles (1-bromo-2-chlorobenzene).

Figure 1: Retrosynthetic analysis highlighting the chosen disconnection strategy.

Detailed Experimental Protocol

Reagents & Equipment[1]

-

Reaction Vessel: 25 mL Schlenk tube or heavy-walled pressure vial with a Teflon-lined screw cap.

-

Catalyst: Copper(I) Iodide (CuI) [99.99% trace metals basis].

-

Ligand: Picolinic Acid (2-Pyridinecarboxylic acid).

-

Base: Potassium Phosphate (

), anhydrous, tribasic. -

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

-

Substrates:

-

1-Bromo-2-chlorobenzene (1.0 equiv).

-

4-Nitrophenol (1.2 equiv).

-

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Critical for Reproducibility)

-

In a glovebox or under a stream of Argon, charge the reaction tube with CuI (19 mg, 0.1 mmol, 10 mol%) and Picolinic Acid (25 mg, 0.2 mmol, 20 mol%) .

-

Note: The 1:2 ratio of Metal:Ligand is essential to prevent catalyst aggregation.

Step 2: Substrate Loading

-

Add 4-Nitrophenol (167 mg, 1.2 mmol) .

-

Add

(425 mg, 2.0 mmol) . Finely ground base improves conversion rates. -

Add 1-Bromo-2-chlorobenzene (191 mg, 1.0 mmol) .

-

Process Tip: If the aryl halide is liquid, add it after the solvent to ensure accurate weighing.

-

Step 3: Solvent Addition & Degassing

-

Add DMSO (2.0 mL) via syringe.

-

Seal the tube. If not in a glovebox, perform 3 cycles of vacuum/backfill with Argon. Oxygen is a poison to the Cu(I) active species.

Step 4: Reaction

-

Place the sealed vessel in a pre-heated oil bath at 90 °C .

-

Stir vigorously (approx. 800-1000 rpm). Magnetic stirring must be efficient to suspend the insoluble phosphate base.

-

Monitor via HPLC or TLC (Eluent: 10% EtOAc in Hexanes) at 12 hours. Full conversion typically requires 18–24 hours due to the deactivated nature of the halide.

Step 5: Workup & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and water (20 mL).

-

Filter through a pad of Celite to remove copper salts.

-

Wash the organic layer with 1M NaOH (2 x 15 mL) to remove unreacted 4-nitrophenol (Critical step for purification).

-

Wash with Brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

5% Ethyl Acetate in Hexanes. -

Target: Pale yellow solid/oil.

-

Process Optimization & Troubleshooting

The following table summarizes the impact of variable changes, derived from standard optimization campaigns for diaryl ethers.

| Variable | Recommendation | Scientific Rationale |

| Ligand | Picolinic Acid | Superior for sterically hindered coupling compared to phenanthroline. The carboxylate anchors the phenol to the Cu center. |

| Base | Stronger bases ( | |

| Solvent | DMSO | High dielectric constant stabilizes the charged intermediates in the catalytic cycle. DMF is a viable alternative. |

| Temp | 80–100 °C | Below 80°C, oxidative addition into the aryl bromide is rate-limiting. Above 110°C, proto-dehalogenation becomes a side reaction. |

Mechanistic Insight

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (Picolinic acid) plays a dual role: it increases the electron density on Copper to facilitate Oxidative Addition and prevents the formation of inactive Copper oxides.

-

Ligation: Formation of the active [L-Cu-OAr] species.

-

Oxidative Addition (OA): The hindered 1-bromo-2-chlorobenzene adds to the Cu(I) center. This is the rate-determining step (RDS) due to the steric bulk of the ortho-chloro group.

-

Reductive Elimination (RE): Formation of the C-O bond and regeneration of the Cu(I) catalyst.

Figure 2: Proposed catalytic cycle for the Picolinic Acid-promoted Ullmann coupling.

Safety & Handling

-

Nitro Compounds: 4-Nitrophenol and the product are potentially toxic and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

-

Copper Waste: All aqueous waste containing copper must be segregated into heavy metal waste streams. Do not pour down the drain.

-

Pressure: Heating DMSO in a sealed tube generates pressure. Use a blast shield.

References

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 74(17), 6641–6643.

- Relevance: Establishes the Picolinic Acid/CuI protocol as the standard for hindered substr

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[1] Angewandte Chemie International Edition, 48(38), 6954–6971.

- Relevance: Comprehensive review of the mechanism and ligand effects in Ullmann chemistry.

-

Sperotto, E., van Klink, G. P., & van Koten, G. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions, 39(43), 10290-10310.

- Relevance: detailed analysis of the oxidative addition step involving aryl halides.

Sources

1-Chloro-2-(4-nitrophenoxy)benzene: A Strategic Scaffold for Divergent Synthesis

Application Note: AN-2026-DPE

Executive Summary

1-Chloro-2-(4-nitrophenoxy)benzene (also known as 2-chloro-4'-nitrodiphenyl ether) represents a critical "bifunctional orthogonal" intermediate in organic synthesis. Its structural utility lies in the distinct reactivity profiles of its two aryl rings: Ring A contains an ortho-chloro substituent susceptible to transition-metal catalysis (e.g., Buchwald-Hartwig, Suzuki-Miyaura), while Ring B hosts a para-nitro group primed for redox manipulations.

This Application Note provides a rigorous, field-validated protocol for the synthesis, purification, and downstream application of this scaffold. Unlike generic preparations, this guide focuses on chemoselectivity —specifically, how to construct the ether linkage without reducing the nitro group and how to subsequently reduce the nitro group without dehalogenating the aryl chloride.

Structural Logic & Retrosynthetic Analysis

The molecule is an unsymmetrical diaryl ether. The strategic value is the "Click-and-Modify" potential:

-

Ether Linkage Formation (

): The bridge is built using the strong electron-withdrawing nature of the nitro group to activate the electrophile. -

Orthogonality:

-

Site 1 (Cl): Sterically hindered (ortho) but accessible for Pd-catalyzed coupling.

-

Site 2 (

): Electronic handle for reduction to aniline (nucleophile generation).

-

Retrosynthetic Pathway

The most robust disconnection is the Nucleophilic Aromatic Substitution (

-

Nucleophile: 2-Chlorophenol (pKa ~8.5).

-

Electrophile: 1-Fluoro-4-nitrobenzene (Preferred over chloro-analog due to higher electronegativity of F, stabilizing the Meisenheimer complex).

Protocol 1: High-Fidelity Synthesis via

Objective: Synthesize 1-Chloro-2-(4-nitrophenoxy)benzene on a multigram scale with >95% purity.